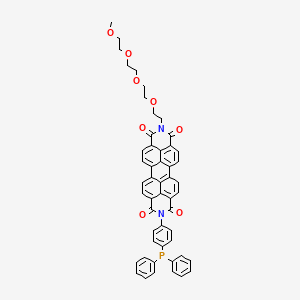
Anticancer agent 60
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 60 is a promising compound in the field of oncology, known for its potential to inhibit the growth and proliferation of cancer cells. This compound has been the subject of extensive research due to its unique properties and effectiveness in targeting various types of cancer cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 60 involves multiple steps, including the formation of key intermediates and the final product. The synthetic route typically starts with the preparation of a precursor molecule, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same chemical reactions as in the laboratory but on a much larger scale. Quality control measures are implemented at various stages to monitor the purity and potency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 60 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. The conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Anticancer agent 60 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as cell cycle regulation, apoptosis, and signal transduction.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various cancers, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations, as well as in the production of diagnostic tools and assays.
Wirkmechanismus
The mechanism of action of Anticancer agent 60 involves its interaction with specific molecular targets and pathways within cancer cells. It is known to inhibit key enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) and the inhibition of tumor growth. The compound also interferes with signal transduction pathways, such as the PI3K/Akt/mTOR pathway, which plays a crucial role in cancer cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Anticancer agent 60 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include:
Anthraquinones: Known for their anticancer properties but often associated with higher toxicity.
Thienopyrimidines: Effective in targeting specific enzymes and pathways but may have different pharmacokinetic profiles.
Nitrogen-containing heterocycles: Widely used in anticancer drug development but may vary in their specificity and potency.
This compound stands out due to its balanced efficacy and safety profile, making it a promising candidate for further development and clinical application.
Eigenschaften
Molekularformel |
C27H33N5O4S |
|---|---|
Molekulargewicht |
523.6 g/mol |
IUPAC-Name |
N-(2,6-dimethoxypyridin-3-yl)-9-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]carbazole-3-sulfonamide |
InChI |
InChI=1S/C27H33N5O4S/c1-29-13-15-31(16-14-29)17-18-32(25-11-12-26(35-3)28-27(25)36-4)37(33,34)20-9-10-24-22(19-20)21-7-5-6-8-23(21)30(24)2/h5-12,19H,13-18H2,1-4H3 |
InChI-Schlüssel |
RZGIJOJMXBIKDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCN(C2=C(N=C(C=C2)OC)OC)S(=O)(=O)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399918.png)

![(3E,5E,7R,8S,10S,11E,13S,14R,15S,17S,20R,21S,22S)-22-[(2S,3Z)-hexa-3,5-dien-2-yl]-8,10,14,20-tetrahydroxy-7,13,15,17,21-pentamethyl-1-oxacyclodocosa-3,5,11-trien-2-one](/img/structure/B12399930.png)



![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399950.png)



![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] pentadecanoate](/img/structure/B12399984.png)


![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one](/img/structure/B12400008.png)
